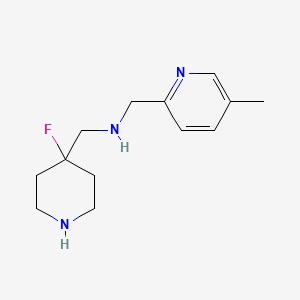
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine is a chemical compound with a complex structure that includes a fluorinated piperidine ring and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Methylpyridine: The fluorinated piperidine is then coupled with 5-methylpyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Assembly: The intermediate products are then combined under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring may enhance binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine
- 1-(4-Bromopiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine
- 1-(4-Methylpiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine
Uniqueness
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine is unique due to the presence of the fluorine atom in the piperidine ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in various research applications.
Properties
Molecular Formula |
C13H20FN3 |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-[(4-fluoropiperidin-4-yl)methyl]-1-(5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H20FN3/c1-11-2-3-12(17-8-11)9-16-10-13(14)4-6-15-7-5-13/h2-3,8,15-16H,4-7,9-10H2,1H3 |
InChI Key |
VKAILCNHXWTKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CNCC2(CCNCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


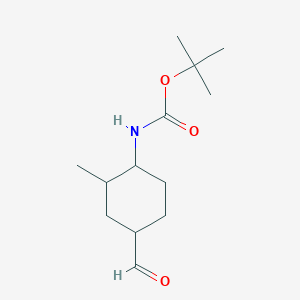

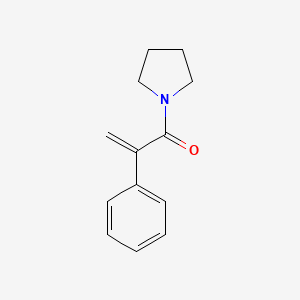
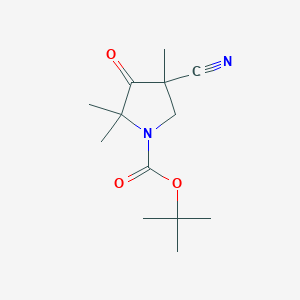
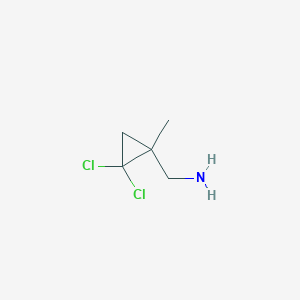
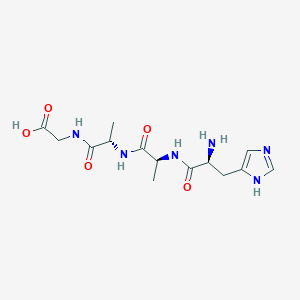

![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
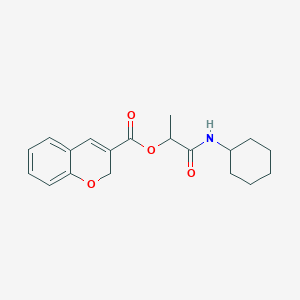
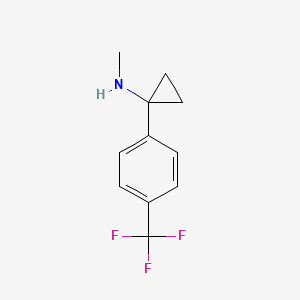
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)

